2-((Z)-((Z)-(mercapto(methylamino)methylene)hydrazono)methyl)benzoic acid
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Overview
Description
2-((Z)-((Z)-(mercapto(methylamino)methylene)hydrazono)methyl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety and a hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-((Z)-(mercapto(methylamino)methylene)hydrazono)methyl)benzoic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-((Z)-((Z)-(mercapto(methylamino)methylene)hydrazono)methyl)benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include KMnO4 for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfoxides or sulfones, while reduction with NaBH4 can produce reduced hydrazono derivatives .
Scientific Research Applications
2-((Z)-((Z)-(mercapto(methylamino)methylene)hydrazono)methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((Z)-((Z)-(mercapto(methylamino)methylene)hydrazono)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives and hydrazono compounds, such as:
- 2-((Z)-((Z)-(mercapto(ethylamino)methylene)hydrazono)methyl)benzoic acid
- 2-((Z)-((Z)-(mercapto(propylamino)methylene)hydrazono)methyl)benzoic acid .
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-[(Z)-(methylcarbamothioylhydrazinylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-11-10(16)13-12-6-7-4-2-3-5-8(7)9(14)15/h2-6H,1H3,(H,14,15)(H2,11,13,16)/b12-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVNZYRDZOETEB-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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